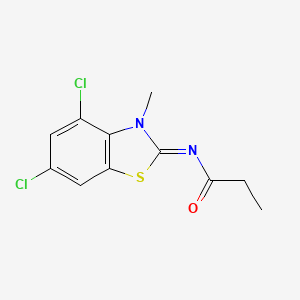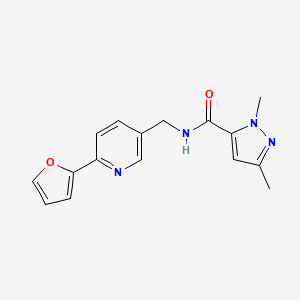![molecular formula C14H12ClFN2OS2 B2821088 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-17-5](/img/structure/B2821088.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various chemical reactions. For example, 2-chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Aplicaciones Científicas De Investigación
Antitumor Activity
A study has synthesized a series of thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. These compounds, including variations of thieno[3,2-d]pyrimidines, showed activity comparable to doxorubicin, a known anticancer drug, highlighting their potential as new antitumor agents (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activity
Research on thieno[2,3-d]pyrimidine derivatives revealed that certain compounds exhibit dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and thus cancer cell proliferation. This dual activity suggests these compounds could serve as leads for the development of new cancer therapies (Gangjee et al., 2008).
Synthesis and Evaluation for Anti-Inflammatory and Analgesic Activities
Another study focused on the synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, assessing their analgesic and anti-inflammatory activities. This work indicates the significance of the substituent nature on the pyrimidine ring in modulating these biological activities, with some derivatives showing promising results (Muralidharan, Raja, & Deepti, 2019).
Material Science Applications
Research into thiophenyl-substituted benzidines for the synthesis of transparent polyimides showed high refractive indices and small birefringences, alongside good thermomechanical stabilities. These materials are valuable for optical applications due to their transparency, high refractive index, and thermal stability (Tapaswi et al., 2015).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, featuring a phenyl or catechol moiety, were tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These compounds also displayed significant antioxidant properties, particularly the catechol derivatives, indicating potential for treating oxidative stress-related diseases (La Motta et al., 2007).
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2OS2/c1-18-13(19)12-11(5-6-20-12)17-14(18)21-7-8-9(15)3-2-4-10(8)16/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQDDGBPQUBHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327259 |
Source


|
| Record name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
CAS RN |
869076-17-5 |
Source


|
| Record name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2821006.png)
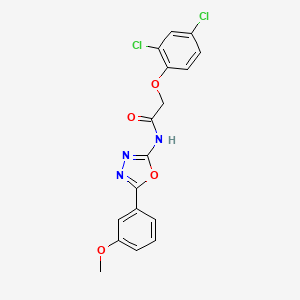
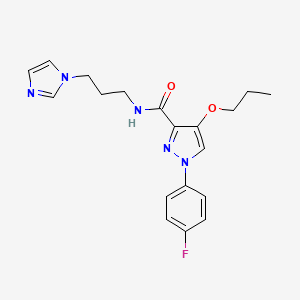
![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)
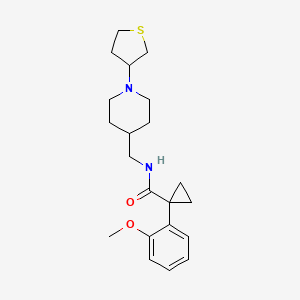
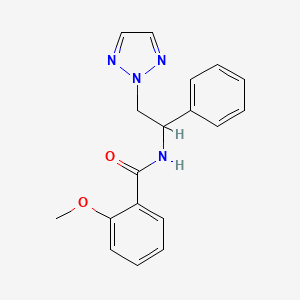
![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)
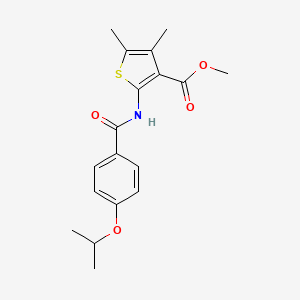
![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)
![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)
![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)
